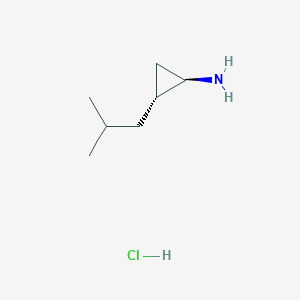

(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16572242

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClN |

|---|---|

| Molecular Weight | 149.66 g/mol |

| IUPAC Name | (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | HJPBRGMBTNLRMK-ZJLYAJKPSA-N |

| Isomeric SMILES | CC(C)C[C@@H]1C[C@H]1N.Cl |

| Canonical SMILES | CC(C)CC1CC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride is C₇H₁₆ClN, corresponding to a molecular weight of 149.66 g/mol. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The stereochemistry at the 1R and 2R positions of the cyclopropane ring is essential for its biological specificity, as enantiomeric forms (e.g., 1R,2S or 1S,2R) often exhibit divergent receptor-binding profiles .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight (g/mol) | 149.66 | |

| CAS Number | Not explicitly provided | - |

| Hazard Statements | H315, H319, H335 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride generally involves two stages:

-

Cyclopropanation: Formation of the cyclopropane ring via transition metal-catalyzed reactions. For example, zinc-mediated coupling of alkenes with dihaloalkanes under controlled conditions.

-

Amine Functionalization: Introduction of the 2-methylpropyl group through alkylation or reductive amination, followed by hydrochloride salt formation using HCl in methanol or aqueous media .

A representative procedure involves reacting a precursor alkene with a diiodomethane-zinc reagent, followed by purification and salt formation with hydrochloric acid, yielding the final product in moderate to high purity .

Optimization Challenges

Key challenges include:

-

Stereochemical Control: Ensuring enantiomeric excess during cyclopropanation requires chiral catalysts or resolution techniques.

-

Yield Improvements: Reported yields for similar cyclopropanamine syntheses range from 76% to 85%, suggesting room for optimization .

Chemical Reactivity and Stability

Reaction Pathways

The compound participates in reactions typical of primary amines and strained hydrocarbons:

-

N-Alkylation: Reacts with alkyl halides under basic conditions to form secondary amines.

-

Ring-Opening Reactions: Susceptible to acid-catalyzed cyclopropane ring opening, forming linear alkanes.

Stability Profile

-

Thermal Stability: Decomposition onset observed near 200°C in differential scanning calorimetry (DSC) studies of related compounds .

-

Photostability: Requires protection from UV light due to potential amine oxidation.

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection in poorly ventilated areas.

-

Storage: Ambient temperature in airtight containers, away from oxidizers.

Comparative Analysis with Analogues

Stereoisomeric Differences

-

(1R,2S) Isomer: Demonstrates reduced receptor affinity in preliminary assays, underscoring the importance of the 1R,2R configuration .

-

Phenyl-Substituted Analogues: Compounds like (1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride exhibit enhanced lipophilicity but lower aqueous solubility .

Functional Group Variations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume